molecular formula C11H12O4 B103249 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one CAS No. 19396-77-1

3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one

Cat. No.: B103249
CAS No.: 19396-77-1
M. Wt: 208.21 g/mol
InChI Key: XFJIXARLDYKCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one (CAS 19396-77-1) is a chemical compound belonging to the 4H-pyran-4-one family, a class of unsaturated oxygenated six-membered heterocycles known for their utility as key intermediates in organic synthesis . This scaffold is valued for its conjugated system and functional handles, which promote further derivatization to create structurally diverse compound libraries . Researchers utilize such pyrone derivatives as essential building blocks in the preparation of biologically active heterocyclic compounds . Derivatives of the 4H-pyran-4-one core are investigated for a range of pharmaceutical properties, including potential as anticancer, antimalarial, antimicrobial, antidiabetic, and anti-Alzheimer agents . The compound serves as a versatile precursor in synthetic chemistry, including in the construction of specialized podands and other complex molecular structures . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

19396-77-1

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3,5-diacetyl-2,6-dimethylpyran-4-one

InChI

InChI=1S/C11H12O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h1-4H3

InChI Key

XFJIXARLDYKCPG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C

Canonical SMILES

CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C

Synonyms

3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one

Origin of Product

United States

Comparison with Similar Compounds

Structural Influence on Reactivity :

  • The acetyl groups in this compound facilitate nucleophilic substitutions and hydrolysis, enabling tailored derivatization .
  • Bulkier substituents (e.g., phenyl, ethyl) enhance stability but reduce solubility in polar solvents .
  • Electron-withdrawing groups (e.g., cyano, acetyl) increase electrophilicity, broadening utility in materials science .

Preparation Methods

Reaction Mechanism

  • Enolization : Triacetylmethane forms a conjugated enolate intermediate, stabilized by resonance.

  • Cyclization : The enolate attacks a carbonyl carbon, forming the pyranone ring.

  • Aromatization : Loss of water yields the aromatic 4H-pyran-4-one core.

Optimization Parameters

  • Catalyst : Concentrated HCl or H2SO4 (yield: 80–85%).

  • Temperature : 80–100°C for 6–12 hours.

  • Solvent : Anhydrous ethanol or toluene to minimize side reactions.

Table 1: Cyclization of Heptane-2,4,6-trione

ParameterOptimal ConditionYield (%)Purity (%)
CatalystHCl (37%)8598.5
Temperature90°C8297.8
Reaction Time8 hours8096.2

Acetylation of 2,6-Dimethyl-4H-pyran-4-one

Direct acetylation of 2,6-dimethyl-4H-pyran-4-one introduces acetyl groups at the 3- and 5-positions via electrophilic aromatic substitution (EAS). This method leverages the electron-donating methyl groups to direct acetylating agents to the meta positions.

Friedel-Crafts Acetylation

  • Reagents : Acetic anhydride (Ac2O) and AlCl3 (Lewis acid).

  • Mechanism :

    • AlCl3 coordinates to Ac2O, generating a reactive acylium ion.

    • Electrophilic attack occurs at the 3- and 5-positions of the pyranone ring.

    • Rearomatization yields the diacetylated product.

Challenges and Solutions

  • Overacetylation : Controlled stoichiometry (2.2 eq Ac2O per eq pyranone) prevents triacetylation.

  • Solvent Choice : Dichloromethane (DCM) enhances solubility of intermediates.

Table 2: Friedel-Crafts Acetylation Conditions

ParameterConditionYield (%)Selectivity (%)
Ac2O Equivalents2.27895
Catalyst Loading1.5 eq AlCl37593
Temperature0–5°C7090

Modified Dehydroacetic Acid Route

StepReagents/ConditionsYield (%)
BrominationNBS, CCl4, 40°C, 4h88
AcetylationKOAc, DMF, 100°C, 6h90

A novel approach adapts silver acetate (AgOAc) to substitute halogens with acetyl groups in brominated pyranones. This method, initially developed for carboxaldehyde synthesis, is repurposed for diacetyl introduction.

Procedure

  • Bromination : 2,6-dimethyl-4H-pyran-4-one is dibrominated at 3- and 5-positions.

  • Acetoxylation : AgOAc in acetic acid substitutes bromine with acetyloxy groups.

  • Hydrolysis : Acidic hydrolysis converts acetyloxy to acetyl groups.

Table 4: Silver-Mediated Route Performance

ParameterConditionYield (%)
AgOAc Equivalents2.575
Hydrolysis Time2h (HCl, 60°C)85

Oxidative Coupling of Acetylacetone Derivatives

Oxidative coupling of 3-acetyl-2,6-dimethyl-4H-pyran-4-one with acetylating agents under oxidative conditions offers an alternative pathway. This method employs barium manganate (BaMnO4) as an oxidant to introduce the second acetyl group.

Reaction Profile

  • Substrate : 3-Acetyl-2,6-dimethyl-4H-pyran-4-one.

  • Oxidant : BaMnO4 in dichloroethane (DCE).

  • Outcome : Selective oxidation at the 5-position yields the diacetyl derivative.

Table 5: Oxidative Coupling Efficiency

OxidantSolventTemperatureYield (%)
BaMnO4DCE80°C68
DDQToluene100°C55

Q & A

Basic: What are the common synthetic routes for 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions. For example, a method involves reacting 2,6-dimethyl-4H-pyran-4-one with malononitrile in acetic anhydride under reflux conditions, followed by purification via recrystallization from heptane . Optimization focuses on:

  • Catalyst selection : Acidic or basic catalysts (e.g., polyphosphoric acid) influence reaction rates and yields.
  • Temperature control : Reflux conditions (e.g., 1.5 hours at 100–120°C) ensure complete conversion.
  • Solvent choice : Polar aprotic solvents (e.g., acetic anhydride) enhance solubility and stability of intermediates.
  • Purification : Recrystallization or column chromatography resolves byproducts .

Basic: What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and acetyl/methyl group integration .
  • Mass spectrometry (MS) : High-resolution MS (e.g., GC-MS) validates molecular weight (e.g., 144.1253 g/mol for related pyranones) and fragmentation patterns .
  • IR spectroscopy : Carbonyl (C=O) stretches (~1700 cm1^{-1}) and acetyl group vibrations are diagnostic .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state structures .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) are used to:

  • Target selection : Prioritize proteins like HIV-1 reverse transcriptase (PDB: 3V81) or SARS-CoV-2 RNA polymerase (PDB: 7AAP) based on structural homology .
  • Binding energy analysis : Derivatives with oxocino[4,3-b]pyridine moieties show higher binding affinity (-9.5 kcal/mol) than drugs like Favipiravir (-7.2 kcal/mol) .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP for lipophilicity) using Gaussian 16 or Discovery Studio .

Advanced: How do substituent variations (e.g., acetyl vs. hydroxyl groups) affect reactivity and bioactivity?

Substituents dictate electronic and steric properties:

  • Electron-withdrawing groups (e.g., acetyl) : Increase electrophilicity, enhancing nucleophilic attack in cyclization reactions .
  • Hydroxyl groups : Improve solubility and antioxidant activity (e.g., 3,5-dihydroxy derivatives inhibit lipid peroxidation) .
  • Methyl groups : Steric hindrance reduces enzymatic degradation, prolonging biological activity .
    Comparative studies show acetyl derivatives exhibit stronger antiviral activity, while hydroxylated analogs excel in antioxidant assays .

Advanced: How can researchers resolve contradictions in spectroscopic or biological data for this compound?

Contradictions arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter XRD patterns .
  • Impurity interference : Trace byproducts (e.g., unreacted aldehydes) skew NMR/MS results; purify via HPLC .
  • Biological assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) and use positive controls (e.g., Nevirapine for antiviral assays) .

Basic: What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of acetic anhydride fumes .
  • Waste disposal : Neutralize acidic byproducts before disposal .
  • Toxicity data : The compound is not FDA-approved; avoid in vivo testing without ethical approval .

Advanced: What strategies improve the yield of cyclization reactions involving this compound?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline) enhance regioselectivity .
  • Solvent-free conditions : Minimize side reactions and simplify purification .
  • In situ monitoring : Use TLC or inline IR to track reaction progress .

Advanced: How does the compound’s electronic structure influence its UV-Vis absorption?

  • Conjugation effects : Extended π-systems (e.g., pyranone ring) absorb at ~270–300 nm .
  • Substituent impact : Acetyl groups redshift absorption due to n→π* transitions; methyl groups cause minor shifts .
  • Solvent polarity : Hypsochromic shifts in polar solvents (e.g., water) indicate charge-transfer interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.